molecular formula C13H16ClF3N2O B6448102 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549009-22-3

3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6448102
CAS RN: 2549009-22-3
M. Wt: 308.73 g/mol
InChI Key: GEJHUASMDABLQL-UHFFFAOYSA-N
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Description

“3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine” is a chemical compound that is used as an intermediate in organic synthesis . It is widely used in the pharmaceutical industry due to its ability to promote chemical reactions . Trifluoromethylpyridines (TFMPs), which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including “3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine”, involves the development of organic compounds containing fluorine . The synthesis process can involve etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .


Molecular Structure Analysis

The molecular structure of “3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine” includes a trifluoromethyl group, a pyridine moiety, and a piperidin-4-yl group . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involving “3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine” are part of the broader field of organo-fluorine chemistry . The compound’s reactions are influenced by the unique behaviors exhibited by fluorine atoms when incorporated into organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the compound’s unique behaviors in chemical reactions .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents. Specifically, 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine serves as an excellent boron reagent for SM coupling reactions . Its rapid transmetalation with palladium(II) complexes facilitates the formation of complex molecules.

Regioselective Synthesis of Pyrimidine Derivatives

Nucleophilic attack on pyrimidines using N-methylpiperazine favors the formation of C-4 substituted products. In particular, 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine can be employed in the regioselective synthesis of novel pyrimidine derivatives . This application opens up possibilities for designing bioactive compounds.

Trifluoromethyl Group Introduction

The trifluoromethyl group is valuable in medicinal chemistry due to its unique electronic properties. Researchers have utilized 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine as a precursor for introducing trifluoromethyl groups into various molecules. For instance, it can be transformed into intermediate compounds with a trifluoromethyl moiety, enabling further synthetic manipulations .

Safety and Hazards

Like all chemical substances, “3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine” should be handled and stored correctly to avoid potential hazards . Contact with skin or inhalation of high concentrations may cause irritation or allergic reactions .

Future Directions

The future directions for “3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . This includes potential new uses in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-chloro-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c14-11-7-18-4-1-12(11)20-8-10-2-5-19(6-3-10)9-13(15,16)17/h1,4,7,10H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJHUASMDABLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine

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